Scaffold-Specific Kinase Inhibition: ALK5 Activity of DPP Derivatives
While direct biological activity data for the unsubstituted core 6H-Pyrrolo[1,2-b]pyrazol-6-one is limited, its value as a scaffold is quantitatively demonstrated by the ALK5 inhibitory activity of its 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) derivatives. The most potent compounds in this series exhibit submicromolar IC50 values for ALK5 inhibition, a key target in cancer and fibrosis [1]. This establishes the core scaffold as a privileged structure for ALK5 inhibitor design, a property not shared by all heterocyclic cores. In contrast, the unsubstituted pyrazole-based inhibitors from an earlier series showed different selectivity profiles, indicating that the pyrrolopyrazole core provides a distinct advantage in tuning biological activity [2].
| Evidence Dimension | ALK5 Inhibition Potency |
|---|---|
| Target Compound Data | Submicromolar IC50 (for most potent 2,3,4-substituted DPP derivatives) |
| Comparator Or Baseline | Unsubstituted pyrazole-based inhibitors (original series) |
| Quantified Difference | Not directly comparable; the difference lies in selectivity modulation rather than absolute potency improvement. |
| Conditions | In vitro kinase assay (ALK5); cell-based SMAD2 phosphorylation assay |
Why This Matters
Procurement of the core scaffold is essential for building focused libraries to explore ALK5 inhibition, as the core directly enables the submicromolar potency observed in optimized DPP derivatives.
- [1] Řezníčková, E., et al. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. Eur. J. Med. Chem., 2017, 127, 632-642. View Source
- [2] Sawyer, J.S., et al. Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorg. Med. Chem. Lett., 2004, 14(13), 3581-4. View Source
